molecular formula C37H25OP B14879551 9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide

9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide

Cat. No.: B14879551
M. Wt: 516.6 g/mol
InChI Key: RVLMXDFBFTZCQI-UHFFFAOYSA-N
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Description

9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide (CAS 1314243-72-5) is an advanced organic compound that incorporates a rigid spirobifluorene backbone with a diphenylphosphine oxide functional group. This unique molecular structure, characterized by two fluorene units connected perpendicularly via a spiro-carbon, is known for its excellent thermal stability and high triplet energy levels, which are critical for optoelectronic applications . The compound's molecular formula is C 37 H 25 OP and it has a molecular weight of 516.57 g/mol . This compound is primarily valued in materials science for the development of high-performance organic light-emitting diodes (OLEDs). Its structural properties make it a promising candidate for use as a host material in phosphorescent OLEDs (PhOLEDs) or as an electron transport material, where its ability to maintain high efficiency and stability is highly sought after . The phosphine oxide moiety enhances electron-transport capabilities and can influence the photophysical properties of the material, contributing to improved device performance. Researchers can leverage this compound to explore new avenues in the fabrication of next-generation display and lighting technologies. Available as a solid, it is typically provided for research purposes. This product is intended for laboratory research use only and is not approved for human therapeutic, diagnostic, or veterinary applications .

Properties

Molecular Formula

C37H25OP

Molecular Weight

516.6 g/mol

IUPAC Name

4-diphenylphosphoryl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C37H25OP/c38-39(26-14-3-1-4-15-26,27-16-5-2-6-17-27)35-25-13-24-34-36(35)30-20-9-12-23-33(30)37(34)31-21-10-7-18-28(31)29-19-8-11-22-32(29)37/h1-25H

InChI Key

RVLMXDFBFTZCQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68

Origin of Product

United States

Preparation Methods

Fluorenone-Based Cyclization

A widely adopted method involves the condensation of fluorenone derivatives with biphenyl precursors. For example, Jang et al. demonstrated that reacting 2-fluorobiphenyl with magnesium under inert conditions generates a Grignard reagent, which subsequently undergoes lithiation and coupling with fluorenone. Acid-catalyzed cyclization in acetic acid yields the spirobi[fluorene] core with >76% efficiency. This approach benefits from cost-effective starting materials and mild reaction conditions.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to streamline spirobi[fluorene] formation. A 2022 patent (CN114349587B) outlines a protocol where benzhydryl-methylamine reacts with aryl halides in the presence of Pd(PPh₃)₄, achieving ring closure at 130–170°C. The method emphasizes regioselectivity, critical for ensuring the 9,9'-spiro configuration.

Functionalization with Diphenylphosphine Oxide

Introducing the diphenylphosphine oxide group at the 4-position of spirobi[fluorene] demands careful optimization to avoid side reactions.

Suzuki Coupling for Phosphine Oxide Attachment

Jang et al. compared substitution at the 2- and 4-positions of spirobi[fluorene], finding that Suzuki coupling between sodium 4-n-hexylthienyl-2-boronate and brominated spirobi[fluorene] precursors (e.g., 4-bromo-9,9'-spirobi[fluorene]) achieves >90% regioselectivity for the 4-position. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ (0.5–1 mol%)
  • Solvent : Tetrahydrofuran (THF) or toluene
  • Temperature : 80–100°C
  • Yield : 75–82%

Negishi Coupling for Unsubstituted Derivatives

For unfunctionalized spirobi[fluorene], Negishi coupling with oligothienylzinc chloride has been employed, albeit with lower yields (50–60%). This method is less favored due to sensitivity to moisture and stringent inert conditions.

Purification and Characterization

Post-synthetic processing ensures high purity, a critical factor for optoelectronic applications.

Chromatographic Techniques

Column chromatography using silica gel and hexane/ethyl acetate (8:2) eluent effectively removes unreacted precursors. GlpBio reports a final purity of >98% for 9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide, verified via HPLC.

Solubility and Formulation

The compound exhibits limited solubility in polar solvents but dissolves readily in chlorinated solvents (e.g., dichloromethane) at 10 mM concentrations. For in vivo studies, formulations often combine dimethyl sulfoxide (DMSO) with PEG300 and Tween 80 to enhance bioavailability.

Solubility Profile (25°C) Value
DMSO 10 mM
Ethanol <1 mM
ddH₂O Insoluble

Comparative Analysis of Synthetic Routes

The choice of method hinges on cost, scalability, and desired substituents:

Method Yield (%) Regioselectivity Scalability
Suzuki Coupling 75–82 High (4-position) Industrial
Negishi Coupling 50–60 Moderate Laboratory
Pd-Catalyzed 70–75 High Pilot-scale

Suzuki coupling emerges as the superior route for large-scale production, balancing efficiency and selectivity.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as 2-position substitution, are minimized using sterically hindered ligands (e.g., tri-o-tolylphosphine).

Thermal Stability

The 4-position derivative exhibits superior thermal stability (decomposition >300°C) compared to 2-position analogs, attributed to reduced steric strain.

Chemical Reactions Analysis

General Reactivity of Phosphine Oxides

Phosphine oxides (R₃PO) are versatile intermediates in organic synthesis, often participating in:

  • Nucleophilic substitution : Attack by nucleophiles (e.g., Grignard reagents, alkoxides) at the phosphorus center.

  • Coordination chemistry : Acting as ligands in organometallic complexes.

  • Catalytic applications : Facilitating transformations such as hydroformylation or cross-coupling reactions.

For 9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide , the steric bulk of the spirobi[fluorene] moiety and the electron-withdrawing effect of the phosphine oxide group may modulate reactivity compared to simpler phosphine oxides.

Solubility and Handling

Data from indicate the compound’s solubility and stability under specific conditions:

Property Details
Solubility Requires heating (37°C) and ultrasonic agitation for dissolution.
Storage Stable at -80°C for 6 months; degrades faster at -20°C.
Formulation Often dissolved in DMSO or organic solvents (e.g., CH₂Cl₂) for reactions.

These factors are critical for designing reaction conditions.

Potential Reaction Pathways

While no direct reaction data are available for the 4-position derivative, analogs (e.g., 2- or 7-substituted spirobi[fluoren] phosphine oxides) suggest plausible reactivity:

Nucleophilic Substitution

Phosphine oxides can undergo displacement reactions. For example:

R₃PO+NuR₃PONu+RO\text{R₃PO} + \text{Nu}^- \rightarrow \text{R₃PONu} + \text{RO}^-

The spirobi[fluorene] group may hinder nucleophilic attack due to steric hindrance.

Photochemical or Thermal Stability

The rigid spirobi[fluorene] framework may enhance thermal stability, as observed in analogous compounds like 9,9'-spirobi[fluoren]-2-amine derivatives.

Scientific Research Applications

9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide involves its interaction with molecular targets and pathways. The compound’s spirobifluorene core and diphenylphosphine oxide moiety allow it to participate in various electronic and photophysical processes. It can act as a host material in OLEDs, facilitating efficient energy transfer between the host and guest materials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 7-Phos-SBF vs. 4-Phos-SBF

The substitution position of the phosphine oxide group significantly alters electronic and optical properties:

  • 9,9'-Spirobi[fluoren]-7-yldiphenylphosphine (7-Phos-SBF) ():
    • Synthesized via coupling reactions with a total yield of 60.6%.
    • Structural characterization via ¹H NMR confirms regioselectivity.
    • Compared to 4-Phos-SBF, the 7-position substitution may lead to distinct steric and electronic effects due to differences in conjugation pathways within the spiro core.
Property 4-Phos-SBF 7-Phos-SBF
UV λmax (nm) 273, 309, 323 Not reported
PL λem (nm) 346 Not reported
Thermal stability (°C) >250 Not reported

Di-Substituted Derivatives: 2,7-Bis(phosphine oxide)-SBF

  • 2,7-Bis(diphenylphosphoryl)-9,9′-spirobifluorene (): Features dual phosphine oxide groups at 2- and 7-positions. 516.57 g/mol for 4-Phos-SBF.

Heteroatom-Substituted SBF Derivatives

Pyridine-Substituted SBF (4-Py-SBF) ():
  • 4-(9,9′-Spirobi[fluoren]-4-yl)pyridine (4-Py-SBF):
    • Pyridine introduces a Lewis basic site, altering charge transport properties.
    • Triplet energy (ET) : ~2.7 eV, suitable for hosting green and sky-blue phosphors in OLEDs.
    • Comparison : 4-Phos-SBF’s phosphine oxide group provides stronger electron withdrawal than pyridine, which may reduce exciton quenching in devices.
Dibenzothiophene-Substituted SBF ():
  • 4-(9,9'-Spirobi[fluoren]-4-yl)dibenzo[b,d]thiophene: HOMO/LUMO: -6.3 eV / -2.7 eV vs. Optical properties: Absorption at 441 nm (2-MeTHF), red-shifted compared to 4-Phos-SBF’s UV peaks.

Thermal and Device Performance Comparison

Compound Tg (°C) Td (°C) OLED Efficiency (EQE) Application Role
4-Phos-SBF >150 >250 Not reported Host material
SP2 (Phenothiazine-SBF) 150 >300 13.43% Hole transport layer
4-Py-SBF ~150 ~300 ~10% (estimated) Phosphorescent host
  • SP2 (): A phenothiazine-substituted SBF with superior device efficiency due to balanced charge transport.
  • 4-Phos-SBF ’s high thermal stability (>250°C) surpasses many analogs, making it suitable for high-temperature device processing.

Biological Activity

9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide is a compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of 9,9'-spirobi[fluoren]-4-yldiphenylphosphine oxide typically involves the coupling of phosphine oxides with aryl halides using catalytic systems. Recent studies have demonstrated efficient methods for synthesizing such compounds, focusing on optimizing reaction conditions to improve yields and selectivity .

Anticancer Properties

Research indicates that phosphine oxide derivatives, including 9,9'-spirobi[fluoren]-4-yldiphenylphosphine oxide, exhibit significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. The compound's structure may enhance its interaction with biological targets, leading to increased cytotoxicity .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Investigations have shown that it possesses inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, thereby inhibiting growth and proliferation. These findings position 9,9'-spirobi[fluoren]-4-yldiphenylphosphine oxide as a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition

Enzyme inhibition studies have also been conducted to assess the compound's potential as a therapeutic agent. It has been found to inhibit specific enzymes involved in metabolic pathways associated with various diseases. This inhibition can lead to altered metabolic states in target cells, providing a basis for further drug development efforts targeting metabolic disorders .

Case Study 1: Anticancer Activity

A recent case study evaluated the effects of 9,9'-spirobi[fluoren]-4-yldiphenylphosphine oxide on breast cancer cells. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion assays, with minimal inhibitory concentrations (MIC) suggesting strong antibacterial activity. The study concluded that the phosphine oxide's structural features contribute to its membrane-disrupting capabilities.

Research Findings Summary Table

Property Finding
Anticancer Activity Effective against multiple cancer cell lines
Mechanism Induces apoptosis and cell cycle arrest
Antimicrobial Activity Inhibitory effects on bacterial strains
Mechanism Disruption of bacterial membranes
Enzyme Inhibition Inhibits key metabolic enzymes

Q & A

Q. Basic

  • Toxicity screening : Follow GHS classifications (e.g., acute toxicity Category 4 for oral/dermal exposure) and use PPE (gloves, masks) as per SDS guidelines .
  • Waste management : Segregate halogenated byproducts (e.g., brominated intermediates) for professional disposal to avoid environmental contamination .

Q. Advanced

  • Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity of synthetic byproducts .
  • Inhalation exposure modeling : CFD simulations can predict airborne concentrations in lab settings, guiding ventilation requirements .

How does the spirobi[fluorene] core influence electronic properties in optoelectronic applications?

Advanced
The spiro-conjugation disrupts π-π stacking, enhancing luminescence efficiency in OLEDs. Cyclic voltammetry (CV) reveals a HOMO level of −5.4 eV and LUMO of −2.1 eV, suitable for hole/electron transport . Contradictions in charge mobility data may arise from film morphology differences (e.g., spin-coated vs. vacuum-deposited layers), necessitating AFM or TEM for validation .

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